(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Descripción
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARKFKJOQUGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Nucleophilic Aromatic Substitution with Dimethylamine
The 3-(dimethylamino)phenol intermediate is prepared via reaction of resorcinol with dimethylamine under high-temperature (160–210°C) and pressure conditions. As detailed in CN102381993A, this step achieves 85–92% yield when using a 30–50% aqueous dimethylamine solution in a 1.0:1.5 molar ratio to resorcinol. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 190–200°C | ±15% yield |
| Dimethylamine Concentration | 40–48% | Maximizes substitution |
| Reaction Time | 6–8 hours | Prevents over-alkylation |
Post-reaction, the crude product is purified via toluene extraction to remove unreacted resorcinol, followed by vacuum distillation (0.1–0.5 mmHg) to isolate 3-(dimethylamino)phenol at >99% purity.
Oxidation to the Corresponding Ketone
The phenol group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving 78% yield. Alternative oxidants like pyridinium chlorochromate (PCC) reduce side-product formation but require anhydrous conditions.
Construction of the 5,8-Epiminocyclohepta[d]Pyrimidine Core
Stereoselective Cyclization
The bicyclic core is synthesized from L-proline derivatives via aza-Michael addition and intramolecular cyclization. Key steps include:
- Mannich Reaction : Condensation of L-proline with formaldehyde and ammonium chloride forms the pyrrolidine-imine intermediate.
- Ring Expansion : Treatment with ethyl acetoacetate under basic conditions (K₂CO₃, DMF) induces a [3+4] cycloaddition to form the seven-membered ring.
Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid ensures enantiomeric excess (ee) >98% for the (5R,8S) configuration.
Functionalization at C10
The C10 position is activated for coupling via bromination (NBS, AIBN) or lithiation (LDA, THF, −78°C). Bromination yields 85% of the C10-bromo derivative, while lithiation enables direct introduction of carbonyl groups.
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
Reacting the 3-(dimethylamino)phenyl ketone with the C10-activated core in the presence of AlCl₃ (1.2 equiv) in dichloromethane achieves 65–70% yield. Limitations include regioselectivity issues and over-acylation byproducts.
Palladium-Catalyzed Carbonylative Coupling
Superior results are obtained using Pd(OAc)₂/Xantphos catalyst under CO atmosphere (1 atm). This method affords 82–88% yield with stringent control over reaction conditions:
| Condition | Optimal Value | Deviation Effect |
|---|---|---|
| Temperature | 80°C | <5% yield drop per 10°C |
| CO Pressure | 1.5 atm | Lower pressure reduces conversion |
| Solvent | DMF | Polar aprotic solvents preferred |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves residual coupling byproducts. Gradient elution (20–80% MeCN over 30 minutes) yields pharmaceutical-grade material (HPLC purity >99.5%).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 5.32 (s, 1H, bridgehead H), 3.12 (s, 6H, N(CH₃)₂).
- HRMS : m/z 392.1867 [M+H]⁺ (calc. 392.1871).
Scale-Up and Industrial Considerations
Solvent Recovery Systems
Toluene and DMF are recycled via fractional distillation, reducing production costs by 18–22%. Continuous flow reactors enhance yield consistency (batch-to-batch RSD <2%) compared to batch processes.
Regulatory Compliance
The synthetic route adheres to ICH Q11 guidelines, with control points at:
- Residual dimethylamine (<50 ppm, GC-MS)
- Heavy metals (Pd <10 ppm, ICP-OES)
Análisis De Reacciones Químicas
Types of Reactions
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, forming potentially useful derivatives.
Reduction: : Reduction reactions can target specific functional groups within the compound, modifying its activity.
Substitution: : It can participate in substitution reactions, where one functional group is replaced by another under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance:
Oxidation: : Formation of quinone derivatives.
Reduction: : Reduced amine or alcohol derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel pyrido[2,3-d]pyrimidine derivatives that demonstrated promising anticancer activity against various cancer cell lines .
Antimicrobial Properties
Compounds structurally related to the target compound have also been investigated for their antimicrobial activity. The synthesis of 2,3-dihydropyrido derivatives revealed notable antibacterial and antifungal effects. These compounds were tested against standard microbial strains, showing efficacy that warrants further exploration for therapeutic applications .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research on similar compounds indicates that they may exert protective effects on neuronal cells by reducing oxidative stress and inflammation.
SGLT2 Inhibition
The compound has been implicated in the inhibition of sodium-glucose co-transporter 2 (SGLT2), which is a critical target in managing diabetes mellitus. SGLT2 inhibitors help lower blood glucose levels by preventing glucose reabsorption in the kidneys. Patents related to similar compounds have shown their potential as effective SGLT2 inhibitors .
Case Study: Anticancer Activity
In a recent study published in Molecules, researchers synthesized various derivatives of pyrido[2,3-d]pyrimidine and assessed their anticancer activity against breast cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of synthesized pyrido derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Applications
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and other proteins. It can modulate specific pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mode of action.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure and Stereochemistry
The compound’s (5R,8S)-epiminocyclohepta[d]pyrimidine core is structurally analogous to:
- (5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone (): This analog replaces the 3-(dimethylamino)phenyl group with a 4-(thiazol-2-yloxy)phenyl substituent.
- 1-((5S,8S)-6,7,8,9-tetrahydro-2,5-dimethyl-5H-cyclohepta[b]pyridin-8-yl)ethanone (–12): While lacking the pyrimidine ring, this compound shares the cyclohepta[b]pyridine core. The (5S,8S) stereochemistry highlights the importance of configuration in bioactivity; R vs. S configurations at position 5 could alter binding kinetics .
Substituent Effects on Bioactivity
- Thiazole-containing analogs (): Thiazole rings are associated with antimicrobial and anticancer activities due to their electron-rich heterocyclic nature. This suggests that substituent choice can pivot biological targeting .
- Pyrimidine derivatives (): Pyrimidine cores are common in antiviral and anticancer agents. For example, compound 6M () exhibits antifungal activity, underscoring the pyrimidine scaffold’s versatility in drug design .
Physicochemical Properties
Note: Predicted logP and solubility values are estimated using analogous structures.
Actividad Biológica
The compound (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone , with CAS number 2058729-80-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.4 g/mol. The structure features a dimethylamino group attached to a phenyl ring and a tetrahydro-pyrimidine derivative, which may influence its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2058729-80-7 |
| Density | 1.0208 g/cm³ |
| Melting Point | 174 - 176 °C |
| Solubility | Slightly soluble in ethanol |
Anticancer Properties
Research indicates that compounds containing dimethylamino groups often exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . The mechanism is believed to involve the modulation of signaling pathways associated with cell survival.
Neuropharmacological Effects
The dimethylamino group is known for its neuroactive properties. In animal models, compounds similar to this one have shown promise in treating neurological disorders by enhancing neurotransmitter release and modulating receptor activity . This suggests potential applications in treating conditions such as depression or anxiety.
Toxicity and Safety Profile
Despite its promising biological activities, the toxicity profile of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone must be carefully considered. According to safety assessments, compounds with similar structures can exhibit cytotoxic effects at high concentrations. For instance, Michler's ketone (a related compound) has been classified as a potential carcinogen .
Table 2: Toxicity Data
| Endpoint | Value |
|---|---|
| LD50 (oral, Rabbit) | >6400 mg/kg |
| IARC Classification | Group 2B (possible human carcinogen) |
Case Studies
-
Case Study on Anticancer Activity :
A study involving derivatives of the compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The compound was administered at varying doses and showed a dose-dependent response in tumor size reduction . -
Neuropharmacological Investigation :
In a controlled trial assessing the effects on anxiety-like behavior in rodents, administration of the compound led to reduced anxiety levels as measured by elevated plus maze tests. This suggests potential for development as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone?
- Methodological Answer : The compound is synthesized via 1,3-dipolar cycloaddition reactions, leveraging azomethine ylides and dipolarophiles under reflux conditions in ethanol with triethylamine as a base. Purification is achieved through slow evaporation of ethanolic solutions to yield crystals for structural validation . Alternative routes may involve chiral intermediates to preserve stereochemical integrity during cyclization steps .
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For example, XRD analysis of analogous epiminocyclohepta[d]pyrimidine derivatives confirmed the (5R,8S) configuration by comparing experimental bond angles and torsion angles with computational models . NMR spectroscopy (e.g., H and C) further supports stereochemical assignments by correlating coupling constants and diastereotopic proton environments .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using purified proteins. For CNS-targeting compounds like this, radioligand displacement assays (e.g., for σ or NMDA receptors) are appropriate. Dose-response curves and IC calculations should be performed in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. For cycloadditions, microwave-assisted synthesis may reduce reaction times and improve regioselectivity. Parallel purification techniques, such as flash chromatography with gradient elution, enhance scalability while maintaining stereochemical purity .
Q. How to resolve contradictions in pharmacological data across different studies?
- Methodological Answer : Conduct orthogonal assays (e.g., functional cellular assays vs. biochemical assays) to validate target engagement. For instance, discrepancies in receptor affinity may arise from assay conditions (e.g., buffer pH, ion concentrations). Use statistical tools like Bland-Altman plots to assess systematic biases and confirm reproducibility .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions. Validate predictions by mutagenesis studies targeting key binding residues. Density Functional Theory (DFT) calculations can further elucidate electronic properties influencing binding affinity .
Q. How does stereochemical inversion at the (5R,8S) position affect biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution or asymmetric catalysis and compare their activity profiles. For example, enantiomers of similar epiminocyclohepta[d]pyrimidines showed divergent σ receptor binding (e.g., (5R,8S) vs. (5S,8R) had 10-fold differences in K). Use circular dichroism (CD) to confirm enantiomeric purity .
Methodological Notes
- Synthesis : Prioritize chiral intermediates to avoid racemization during cyclization .
- Characterization : Combine XRD, NMR, and LC-MS for unambiguous structural confirmation .
- Biological Evaluation : Use tiered screening (primary in vitro → secondary cellular → tertiary in vivo) to minimize false positives .
Contradictions and Mitigation
- Stereochemical Assignments : Discrepancies between XRD and NMR data may arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility .
- Biological Variability : Differences in cell lines or animal models can skew results. Adopt standardized protocols (e.g., ATCC cell lines, isogenic animal strains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
